molecular formula C10H12BrI B3302404 1-Bromo-4-tert-butyl-2-iodo-benzene CAS No. 916747-51-8

1-Bromo-4-tert-butyl-2-iodo-benzene

Cat. No.: B3302404
CAS No.: 916747-51-8
M. Wt: 339.01 g/mol
InChI Key: WUALLSLVZKGQFW-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butyl-2-iodo-benzene is an organic compound with the molecular formula C10H12BrI It is a derivative of benzene, featuring bromine and iodine atoms substituted at the 1 and 2 positions, respectively, and a tert-butyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-tert-butyl-2-iodo-benzene can be synthesized through a multi-step process involving the bromination and iodination of tert-butylbenzene. The typical synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-tert-butyl-2-iodo-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 4-tert-butyl-2-iodophenol, while coupling reactions can produce various substituted alkenes .

Scientific Research Applications

1-Bromo-4-tert-butyl-2-iodo-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is explored for its potential in labeling and imaging studies due to the presence of iodine, which is a heavy atom useful in X-ray crystallography.

    Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-tert-butyl-2-iodo-benzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms act as leaving groups, facilitating the attack of nucleophiles or electrophiles on the benzene ring. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-tert-butyl-2-iodo-benzene is unique due to the presence of both bromine and iodine atoms, which allows for diverse chemical transformations and applications. The tert-butyl group also imparts steric effects that influence its reactivity and selectivity in various reactions .

Properties

IUPAC Name

1-bromo-4-tert-butyl-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUALLSLVZKGQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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